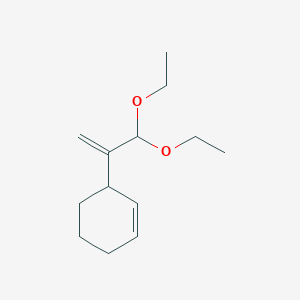
Dodeca-2,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeca-2,3-diene is an organic compound characterized by the presence of two double bonds between carbon atoms in a twelve-carbon chain. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodeca-2,3-diene can be synthesized through several methods. One common approach involves the dehydrohalogenation of halogenated precursors. For instance, the reaction of 1,2-dibromododecane with a strong base like potassium tert-butoxide can yield this compound through an elimination reaction.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One such method is the ring-opening metathesis polymerization (ROMP) of cyclooctene followed by cross-metathesis with ethylene. This process utilizes ruthenium-based catalysts to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: Dodeca-2,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert it into dodecane.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Chlorine or bromine in the presence of a radical initiator like ultraviolet light.
Major Products Formed:
Oxidation: Formation of dodeca-2,3-diol.
Reduction: Formation of dodecane.
Substitution: Formation of 2,3-dichlorododecane or 2,3-dibromododecane.
Scientific Research Applications
Dodeca-2,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures through Diels-Alder reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: this compound is used in the production of polymers and other advanced materials due to its reactive double bonds.
Mechanism of Action
The mechanism of action of dodeca-2,3-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form diols. In hydrogenation reactions, the double bonds are reduced to single bonds, converting the diene into an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1,3-Butadiene: A simpler diene with two double bonds separated by a single carbon atom.
2,3-Heptadiene: A diene with a similar structure but a shorter carbon chain.
Cyclohexadiene: A cyclic diene with two double bonds in a six-membered ring.
Uniqueness of Dodeca-2,3-diene: this compound is unique due to its longer carbon chain and the position of its double bonds. This structure provides distinct reactivity and properties compared to shorter dienes or cyclic dienes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
56956-47-9 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,7H,4,6,8-12H2,1-2H3 |
InChI Key |
DDMOUSGOQUYWLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
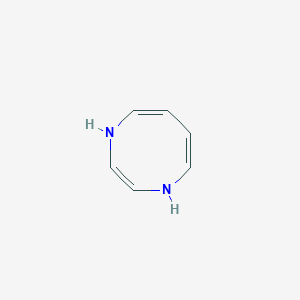
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)

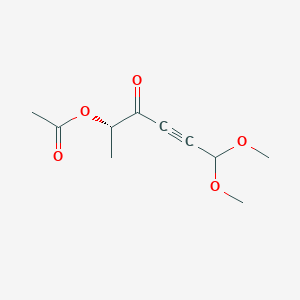
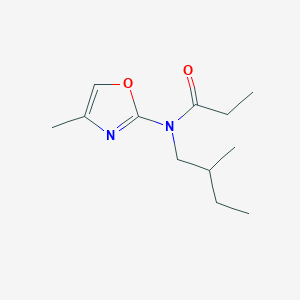


![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
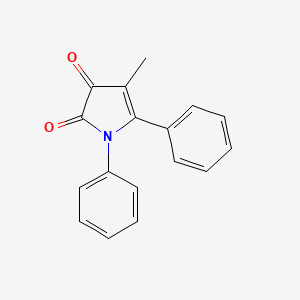

![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)
